

Application Notes and Protocols for D-I03 In Vivo Studies

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Compound of Interest

Compound Name: D-I03

Cat. No.: B15583918

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of **D-I03**, a selective inhibitor of RAD52. The content is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **D-I03** in relevant cancer models.

Introduction

D-I03 is a small molecule inhibitor that selectively targets RAD52, a key protein in the DNA damage response (DDR) pathway.[1][2] RAD52 plays a crucial role in homologous recombination (HR) and is particularly important for the survival of cancer cells with deficiencies in BRCA1, BRCA2, PALB2, or RAD51C genes.[3][4][5] In these "BRCA-deficient" cancers, the inhibition of RAD52 leads to synthetic lethality, making it an attractive therapeutic target.[3][4][5] **D-I03** has been shown to inhibit RAD52-dependent single-strand annealing (SSA) and D-loop formation, suppress the growth of BRCA-deficient cells, and reduce tumor growth in in vivo models.[1][2][6]

Data Presentation

In Vivo Study Parameters for D-I03

Parameter	Details	Reference
Animal Model	Nu/nu mice with BRCA1-deficient MDA-MB-436 cell xenografts	[1]
Dosage	50 mg/kg/day	[1]
Administration Route	Intraperitoneal (IP) injection	[1]
Dosing Frequency	Daily	[1]
Treatment Duration	7 days	[1]
Maximum Tolerated Dose	≥50 mg/kg	[1]
Half-life (t _{1/2})	23.4 hours	[1]
Maximal Concentration (C _{max})	>1 µM in peripheral blood	[1]

In Vitro Activity of D-I03

Parameter	Value	Target/Cell Line	Reference
K _d	25.8 µM	RAD52	[1][2]
IC ₅₀ (SSA)	5 µM	RAD52-dependent single-strand annealing	[1][2]
IC ₅₀ (D-loop)	8 µM	RAD52-dependent D-loop formation	[1][2]
Effective Concentration	0-10 µM	Capan-1 and UWB1.289 cells	[1]

Experimental Protocols

Preparation of D-I03 Formulation for In Vivo Administration

This protocol describes the preparation of a **D-I03** solution suitable for intraperitoneal injection in mice.

Materials:

- **D-I03** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (sterile, 0.9% NaCl)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
[\[1\]](#)
- Dissolve **D-I03**:
 - First, create a stock solution by dissolving **D-I03** powder in DMSO.
 - Sequentially add PEG300, Tween-80, and finally saline to the DMSO stock solution to achieve the final desired concentration of **D-I03** and the vehicle component ratios mentioned in step 1.[\[1\]](#)
- Ensure complete dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)
- Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use to ensure stability and efficacy.[\[1\]](#)

Protocol for In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of **D-I03** in a subcutaneous xenograft mouse model.

Materials and Animals:

- Nu/nu mice (or other appropriate immunocompromised strain)
- BRCA-deficient cancer cells (e.g., MDA-MB-436, Capan-1)
- Matrigel (optional)
- Prepared **D-I03** formulation
- Vehicle control solution
- Calipers for tumor measurement
- Sterile syringes and needles (25-30 gauge recommended for IP injection)

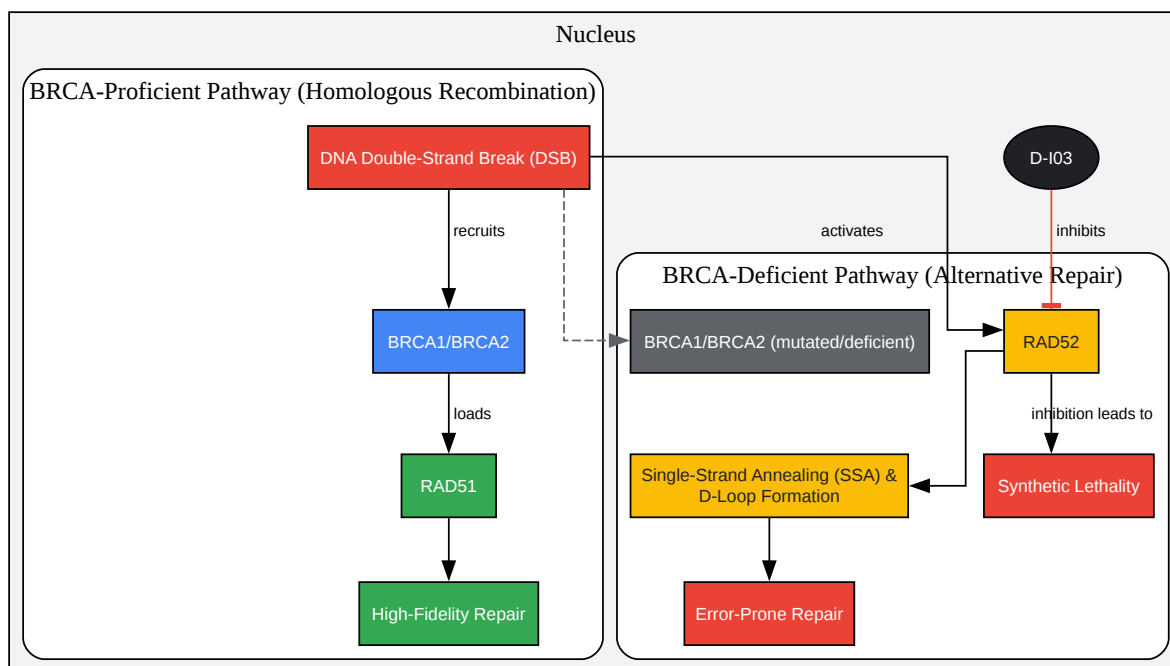
Procedure:

- Cell Culture and Implantation:
 - Culture the selected BRCA-deficient cancer cell line under standard conditions.
 - Harvest and resuspend the cells in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel to enhance tumor take rate.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor the mice regularly for tumor growth.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- **D-I03 Administration:**
 - Administer **D-I03** (50 mg/kg) or vehicle control via intraperitoneal injection daily.
 - IP Injection Technique:
 - Properly restrain the mouse.
 - Locate the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.
 - Insert a 25-30 gauge needle at a 30-45° angle.
 - Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
- **Monitoring and Data Collection:**
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor animal body weight and overall health status regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

Mandatory Visualizations

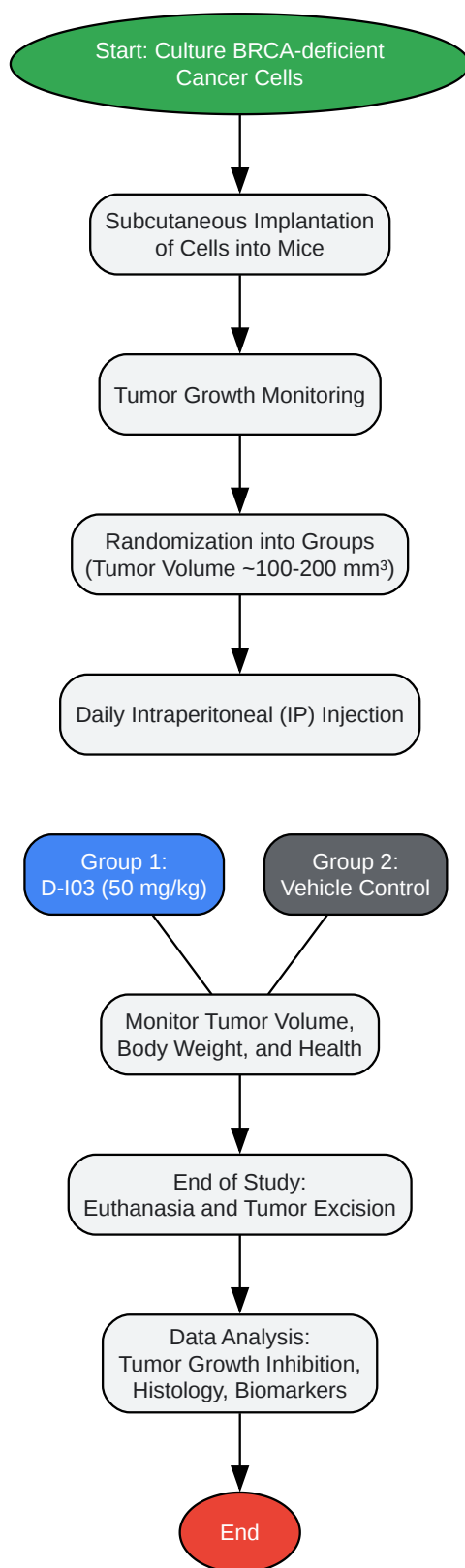
Signaling Pathway of D-I03 in BRCA-Deficient Cancer Cells



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Caption: **D-I03** inhibits RAD52, inducing synthetic lethality in BRCA-deficient cells.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **D-I03** in vivo efficacy in a xenograft model.

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